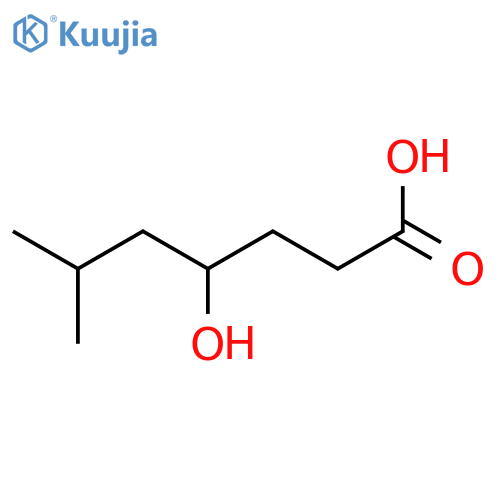Cas no 1247131-90-3 (4-Hydroxy-6-methylheptanoic acid)

1247131-90-3 structure
商品名:4-Hydroxy-6-methylheptanoic acid
4-Hydroxy-6-methylheptanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-6-methylheptanoic acid
- AKOS010914999
- 1247131-90-3
- SCHEMBL3901922
- EN300-1296776
- DB-332336
-
- インチ: InChI=1S/C8H16O3/c1-6(2)5-7(9)3-4-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)
- InChIKey: SOJRFKGZEZXLCW-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(CCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 160.11
- どういたいしつりょう: 160.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Hydroxy-6-methylheptanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296776-10000mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 10000mg |
$3007.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-50mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 50mg |
$587.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-1000mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 1000mg |
$699.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-500mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 500mg |
$671.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-2500mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 2500mg |
$1370.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-100mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 100mg |
$615.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-250mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 250mg |
$642.0 | 2023-09-30 | ||
| Enamine | EN300-1296776-1.0g |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1296776-5000mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 5000mg |
$2028.0 | 2023-09-30 |
4-Hydroxy-6-methylheptanoic acid 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1247131-90-3 (4-Hydroxy-6-methylheptanoic acid) 関連製品
- 30399-84-9(Isooctadecanoic acid)
- 646-07-1(4-Methylpentanoic acid)
- 26896-18-4(Isononanoic acid)
- 106-14-9(12-Hydroxyoctadecanoic acid)
- 626-51-7(3-Methylglutaric acid)
- 54947-74-9(4-Methyloctanoic acid)
- 1730-92-3((3S)-3-methylpentanoic acid)
- 3058-01-3(3-Methyladipic acid)
- 16493-80-4(4-Ethyloctanoic acid)
- 105-43-1(3-methylpentanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
